

# Azemiglitzone (MSDC-0602K) Drug Profile Summary

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Azemiglitzone

CAS No.: 1133819-87-0

Cat. No.: S536393

[Get Quote](#)

| Attribute                 | Details                                                                                                                                              |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Alternative Names         | CIR-0602K; MSDC-0602; MSDC-0602 potassium [1]                                                                                                        |
| Originator/Developer      | Metabolic Solutions Development Company; Cirius Therapeutics [1]                                                                                     |
| Drug Class                | Antihyperglycaemics; Hepatoprotectants; Insulin sensitisers; Small molecules [1]                                                                     |
| Mechanism of Action       | Mitochondrial membrane transport protein inhibitor [1]                                                                                               |
| Primary Molecular Target  | Mitochondrial Pyruvate Carrier (MPC) [2]                                                                                                             |
| Key Differentiator        | Designed to avoid direct activation of the PPAR- $\gamma$ transcription factor, aiming for an improved safety profile over first-generation TZDs [2] |
| Highest Development Phase | Phase II (for Non-alcoholic steatohepatitis) [1]                                                                                                     |
| Route of Administration   | Oral, once-daily [2]                                                                                                                                 |

## Key Experimental Findings and Potential Research Applications

Recent studies highlight **Azemiglitazone**'s potential, particularly in combination therapies:

- **Combination with GLP-1 Receptor Agonists:** A late-breaking poster from June 2024 indicated that combining **Azemiglitazone** with GLP-1 drugs (e.g., liraglutide) in diabetic mouse models resulted in significant preservation of lean body mass, which is typically reduced by GLP-1s alone. The combination also showed a synergistic improvement in glucose tolerance [2].
- **Application in Metabolic Liver Disease:** A post-hoc analysis of a Phase 2B trial in patients with MASH (Metabolic dysfunction-Associated Steatohepatitis) and type 2 diabetes suggested that adding **Azemiglitazone** to existing GLP-1 therapy improved HbA1c levels and liver histology [2].

## Mechanism of Action Workflow

The following diagram illustrates the proposed mitochondrial mechanism of **Azemiglitazone** and its comparative benefits, based on current research.



[Click to download full resolution via product page](#)

## Finding Detailed Experimental Protocols

The search results did not contain the granular, practical details for laboratory work that you requested. To find this level of information, I suggest the following approaches:

- **Consult Primary Literature:** Search scientific databases (like PubMed) for full-text research articles using the references mentioned in the search results, such as the paper in *Hepatology* [2] or the study on spatial fluxomics [3]. These may contain detailed methodology sections.
- **Contact Developers Directly:** Reaching out to the developing companies, **Cirius Therapeutics** or **Metabolic Solutions Development Company**, could be the most direct path. Scientists often share experimental protocols upon request, especially with fellow researchers [2] [1].
- **Monitor Clinical Trial Registries:** Websites like ClinicalTrials.gov may have detailed study protocols and methodological documents for the Phase 2 and planned Phase 3 clinical trials of **Azemiglitazone**.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - Metabolic Solutions Development... - AdisInsight Azemiglitazone [adisinsight.springer.com]
2. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer... - BioSpace [biospace.com]
3. Uncovering mechanisms of thiazolidinediones on ... [sciencedirect.com]

To cite this document: Smolecule. [Azemiglitazone (MSDC-0602K) Drug Profile Summary].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b536393#azemiglitazone-experimental-challenges>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)